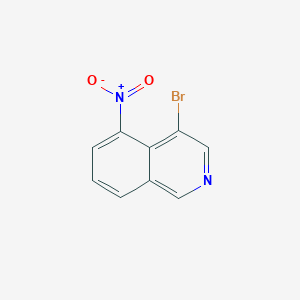

4-溴-5-硝基异喹啉

概述

描述

4-Bromo-5-nitroisoquinoline is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 g/mol. It is a solid substance that is typically stored in a dry room at normal temperature. This compound belongs to the class of isoquinoline derivatives and has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

科学研究应用

4-Bromo-5-nitroisoquinoline has several scientific research applications, including:

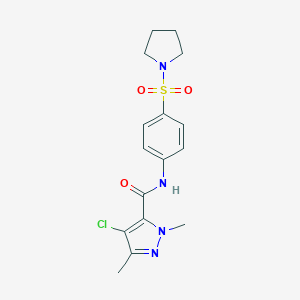

Development of Inhibitors: It is used in the synthesis of potent and selective inhibitors of poly (ADP-ribose) polymerase-2 (PARP-2), which are significant in cancer research and therapy.

Synthesis of Pharmacologically Active Compounds: The compound plays a role in the synthesis of various pharmacologically active compounds, including molecules with potential anticancer properties.

Preparation of Polyfunctional Pyrroloisoquinolines: It is used in reactions to prepare pyrroloisoquinolines, which have applications in creating novel organic molecules with potential medicinal benefits.

Characterization in Quantum Mechanical Studies: The compound has been characterized in quantum mechanical investigations, such as examining its vibrational and electronic spectra.

Bioorganic Chemistry: It is used in bioorganic chemistry, for example, in studies involving the synthesis of novel compounds for reductive activation.

安全和危害

作用机制

Target of Action

Mode of Action

4-Bromo-5-nitroisoquinoline is a highly reactive compound and has been used in the synthesis of numerous organic compounds. It is believed to interact with its targets by inhibiting their activity, thereby affecting the metabolism of certain drugs.

Biochemical Pathways

It has been shown to inhibit the synthesis of fatty acids and cholesterol in vitro. This suggests that it may affect lipid metabolism pathways.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .

Result of Action

It has been shown to have anti-inflammatory and antioxidant effects in vivo.

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 4-Bromo-5-nitroisoquinoline. It is known to be stable at room temperature when sealed in a dry environment . .

生化分析

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitroisoquinoline involves a selective synthesis process. One common method includes the addition of potassium nitrate to concentrated sulfuric acid, which is then slowly dissolved by careful heating. The resulting solution is added dropwise to a solution of 4-bromoisoquinoline dissolved in the same acid at 0°C. After the removal of the cooling bath, the solution is stirred for one hour at room temperature.

Industrial Production Methods: Industrial production methods for 4-Bromo-5-nitroisoquinoline typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or column chromatography to achieve the desired product quality .

化学反应分析

Types of Reactions: 4-Bromo-5-nitroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

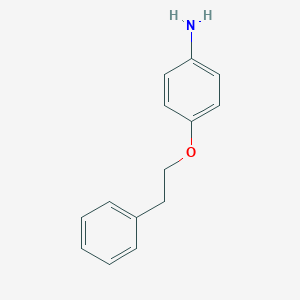

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products vary depending on the nucleophile used.

Reduction: 4-Bromo-5-aminoisoquinoline.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

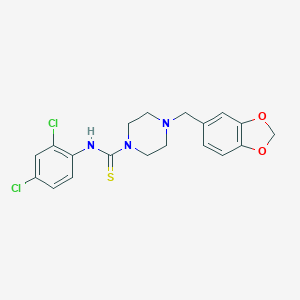

相似化合物的比较

- 5-Bromoisoquinoline

- 5-Bromo-8-nitroisoquinoline

- 4-Bromo-5-(4-methoxyphenyl)isoxazole

- 4-Bromo-5-(4-bromophenyl)isoxazole

- 5-Chloro-8-nitroisoquinoline

Uniqueness: 4-Bromo-5-nitroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a nitro group on the isoquinoline ring makes it particularly useful in the synthesis of inhibitors and pharmacologically active compounds .

属性

IUPAC Name |

4-bromo-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYGEXFKJUWRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297214 | |

| Record name | 4-bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-46-4 | |

| Record name | 58142-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

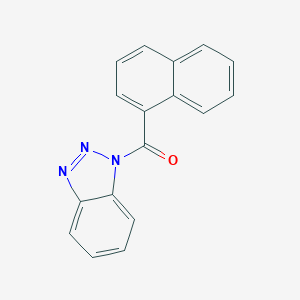

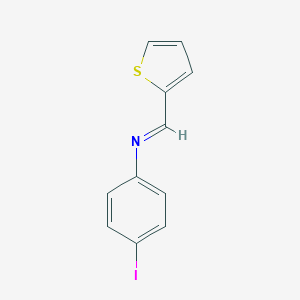

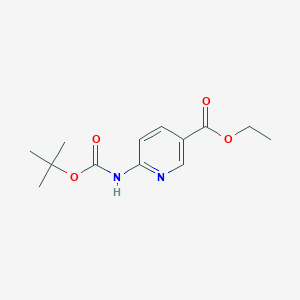

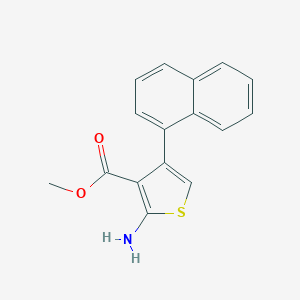

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

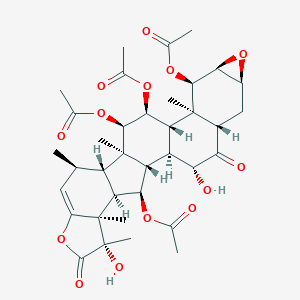

Feasible Synthetic Routes

Q1: Why is 4-bromo-5-nitroisoquinolin-1-one a significant compound in medicinal chemistry?

A1: While the provided research doesn't directly investigate the biological activity of 4-bromo-5-nitroisoquinolin-1-one itself, it highlights its importance as a synthetic precursor. The compound serves as a crucial starting point for synthesizing a variety of 4,5-disubstituted isoquinolin-1-ones. These derivatives, particularly those related to 5-aminoisoquinolin-1-one (5-AIQ), are of significant interest in drug discovery. The ability to introduce various substituents at the 4-position through palladium-catalyzed couplings makes 4-bromo-5-nitroisoquinolin-1-one a valuable building block for exploring structure-activity relationships and identifying new drug candidates.

Q2: What challenges were encountered in using 4-bromo-5-nitroisoquinolin-1-one for direct palladium-catalyzed couplings, and how were they overcome?

A2: The research indicates that both 4-bromo-5-nitroisoquinolin-1-one and 5-amino-4-bromoisoquinolin-1-one were found to be unreactive in palladium-catalyzed coupling reactions. This lack of reactivity hindered the direct introduction of desired substituents at the 4-position. To overcome this challenge, the researchers employed a protection strategy. They protected the lactam moiety of 4-bromo-5-nitroisoquinolin-1-one by converting it to either 1-methoxy- or 1-benzyloxy-4-bromo-5-nitroisoquinoline. These protected derivatives successfully underwent Stille, Suzuki, and Buchwald-Hartwig couplings with high yields, regardless of the electronic properties or steric bulk of the arylboronic acids used. This protection strategy proved crucial for expanding the synthetic utility of 4-bromo-5-nitroisoquinolin-1-one in preparing diversely substituted isoquinolin-1-one derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。